4-Bromo-5-(2-methylpropoxy)benzene-1,2-diamine
Description
4-Bromo-5-(2-methylpropoxy)benzene-1,2-diamine is a brominated aromatic diamine featuring a 2-methylpropoxy substituent at the 5-position. This compound belongs to a broader class of benzene-1,2-diamine derivatives, which are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.
Properties
IUPAC Name |
4-bromo-5-(2-methylpropoxy)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-6(2)5-14-10-4-9(13)8(12)3-7(10)11/h3-4,6H,5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHJSQPBQXGIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C(=C1)N)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237033 | |
| Record name | 1,2-Benzenediamine, 4-bromo-5-(2-methylpropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-96-2 | |
| Record name | 1,2-Benzenediamine, 4-bromo-5-(2-methylpropoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediamine, 4-bromo-5-(2-methylpropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(2-methylpropoxy)benzene-1,2-diamine typically involves multiple steps:
Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.
Amination: The brominated benzene is then subjected to amination reactions to introduce the amine groups at the 1 and 2 positions.
Etherification: Finally, the 2-methylpropoxy group is introduced through an etherification reaction, typically involving the reaction of the amine-substituted benzene with 2-methylpropyl alcohol under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(2-methylpropoxy)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
4-Bromo-5-(2-methylpropoxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-5-(2-methylpropoxy)benzene-1,2-diamine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Comparison with Analogous Compounds
The target compound’s uniqueness lies in its 2-methylpropoxy substituent. Key structural analogs include:
- Nitro vs. Alkoxy Groups: The nitro group (in ) increases electrophilicity, favoring reactions like nucleophilic aromatic substitution.
- Trifluoromethyl vs. Alkoxy : The -CF₃ group () enhances metabolic stability and lipophilicity, whereas the alkoxy group may improve solubility in polar solvents.
Physicochemical Properties and Molecular Characteristics
| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | Key Properties |
|---|---|---|---|---|
| 4-Bromo-5-(2-methylpropoxy)benzene-1,2-diamine | C₁₀H₁₄BrN₂O | 273.14 | ~1.5 | Moderate solubility in organic solvents |
| 4-Bromo-5-nitrobenzene-1,2-diamine | C₆H₆BrN₃O₂ | 232.04 | ~0.8 | Polar, prone to reduction |
| 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | C₇H₆BrF₃N₂ | 255.03 | ~2.2 | High lipophilicity |
| 4-Bromo-1,2-diaminobenzene | C₆H₇BrN₂ | 187.04 | ~1.0 | Hydrophilic, reactive |
The target compound’s higher molecular weight and alkoxy group likely result in better membrane permeability compared to simpler analogs like 4-Bromo-1,2-diaminobenzene .
Biological Activity
4-Bromo-5-(2-methylpropoxy)benzene-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHBrNO
Molecular Weight: 299.18 g/mol
IUPAC Name: this compound
The compound features a bromine atom and a propoxy group attached to a benzene ring, which plays a crucial role in its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to enzymes or receptors, leading to alterations in their activity. The presence of the bromine and propoxy groups enhances its lipophilicity, allowing better penetration through biological membranes and facilitating interactions with cellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting the function of essential enzymes.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Disruption of enzyme function |
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial effects. The Minimum Inhibitory Concentration (MIC) was determined for several strains, showing effectiveness at concentrations as low as 10 µg/mL against Staphylococcus aureus.
Case Study 2: Anticancer Potential
In vitro experiments on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, suggesting its potential as a therapeutic agent in oncology.
Research Applications
This compound is being explored for various applications:
- Drug Development: Investigated as a lead compound for new antimicrobial and anticancer drugs.
- Biochemical Research: Used to study enzyme mechanisms and cellular signaling pathways.
- Material Science: Explored for incorporation into new materials with specific properties due to its unique chemical structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
